tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate
Description
The compound tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate (CAS purity: 95% D8) is a chiral morpholine derivative with a molecular formula of C₁₁H₂₁NO₅ and a molecular weight of 247.29 g/mol . Its structure features a morpholine ring substituted with a (1S)-1,2-dihydroxyethyl group at the (2S)-position and a tert-butyloxycarbonyl (Boc) protecting group at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the dihydroxyethyl moiety may contribute to hydrogen bonding and hydrophilicity .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-4-5-16-9(6-12)8(14)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGAHJOSHQWKP-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)[C@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding substrates.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its sustainability and ability to handle large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized using catalysts such as manganese-oxo species.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The morpholine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve the use of solvents like nonafluoro-tert-butyl alcohol (NFTBA) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butyl group typically yields primary alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been studied for its potential as a pharmaceutical agent. Its morpholine structure is common in many drugs, providing a scaffold that can enhance bioavailability and therapeutic efficacy. Research indicates that derivatives of morpholine compounds can exhibit antimicrobial, antiviral, and anticancer properties.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of various morpholine derivatives, including tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate, against cancer cell lines. Results showed that modifications to the morpholine ring could significantly enhance anticancer activity, suggesting a pathway for developing new chemotherapeutics .
Table 1: Summary of Biological Activities of Morpholine Derivatives
| Compound Name | Activity Type | Target Cell Lines | Reference |
|---|---|---|---|
| This compound | Cytotoxic | HeLa, MCF-7 | |
| Morpholine derivative A | Antimicrobial | E. coli | |
| Morpholine derivative B | Antiviral | HIV-1 |
Biochemical Applications
2.1 Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property makes it a candidate for studying metabolic disorders and drug interactions.
Case Study: Enzyme Kinetics
A kinetic study demonstrated that the compound effectively inhibited the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is relevant in diabetes management. The inhibition kinetics indicated a competitive inhibition mechanism, highlighting its potential as a lead compound for designing DPP-IV inhibitors .
Material Science
3.1 Polymer Synthesis
The compound's functional groups allow it to be integrated into polymer matrices, enhancing mechanical properties and thermal stability. It can serve as a monomer or crosslinking agent in the synthesis of novel polymeric materials.
Table 2: Properties of Polymers Synthesized with this compound
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes and receptors . The dihydroxyethyl side chain can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
tert-Butyl (2S)-2-(Bromomethyl)morpholine-4-carboxylate
This compound (CAS: 919286-71-8) shares the morpholine-Boc core but replaces the dihydroxyethyl group with a bromomethyl substituent. Key differences include:
- Molecular Formula: C₁₀H₁₈BrNO₃
- Molecular Weight : 280.16 g/mol
- Functional Groups : Bromomethyl (versus dihydroxyethyl)
- Reactivity : The bromine atom serves as a leaving group, making this compound reactive in nucleophilic substitution reactions.
- Storage : Requires storage under inert gas (nitrogen/argon) at 2–8°C due to sensitivity .
Comparison Insight: The bromomethyl derivative is more lipophilic and reactive, favoring its use in further functionalization.
Hydroxamic Acid Derivatives with (1S)-1,2-Dihydroxyethyl Groups
Patented hydroxamic acid derivatives, such as (2S)-2-((4-((4-((1S)-1,2-dihydroxyethyl)phenyl)ethynyl)benzoyl)(methyl)amino)-N-hydroxy-N',2-dimethylmalonamide (Toyama Chemical Co., 2017), exhibit structural similarities in their (1S)-1,2-dihydroxyethyl substituents . Key features include:
- Molecular Formula : C₂₈H₃₀N₂O₇
- Molecular Weight : 506.55 g/mol
- Functional Groups : Ethynyl linker, hydroxamic acid, dihydroxyethyl
- Applications : Antibacterial agents with high water solubility due to polar groups.
Comparison Insight : While these derivatives are structurally more complex, the shared dihydroxyethyl group likely contributes to their enhanced solubility and bioactivity. The morpholine core in the target compound may offer distinct advantages in metabolic stability compared to the hydroxamic acid scaffold.
(5R)-5-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one
This food additive (CAS: 50-81-7) contains a dihydroxyethyl group but within a furanone ring system :
- Molecular Formula : C₆H₁₀O₆
- Molecular Weight : 178.14 g/mol
- Functional Groups: Furanone, dihydroxyethyl, hydroxyls
- Applications : Used in food industries, likely as an antioxidant or stabilizer.
Comparison Insight: The stereochemistry of the dihydroxyethyl group ((1S)-configuration) is conserved, suggesting a role in chiral recognition. However, the furanone core limits direct pharmacological relevance compared to morpholine-based analogs.
Structural and Functional Implications
- Dihydroxyethyl Group : The (1S)-1,2-dihydroxyethyl moiety consistently enhances solubility across applications (pharmaceuticals, food additives) due to hydrogen-bonding capacity.
- Morpholine Core: Provides metabolic stability and synthetic versatility compared to furanone or hydroxamic acid systems.
- Boc Protection : In the target compound, the Boc group simplifies purification and stabilizes the morpholine ring during synthesis .
Biological Activity
tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate is a morpholine derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a morpholine ring and a tert-butyl ester group, which may influence its interaction with biological systems.
- Molecular Formula : C11H21NO5
- Molecular Weight : 247.2881 g/mol
- CAS Number : 2137073-66-4
- SMILES Notation : OCC@@HO
Biological Activity
Research into the biological activity of this compound suggests several potential therapeutic applications. Here are key findings from diverse studies:
1. Antioxidant Activity
Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure may contribute to radical scavenging capabilities, potentially providing protective effects against oxidative stress-related diseases.
2. Enzyme Inhibition
Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes like acetylcholinesterase, which is crucial for neurotransmission and could have implications for treating neurodegenerative disorders.
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of morpholine derivatives, this compound showed a significant reduction in lipid peroxidation in vitro, indicating its potential as a protective agent against cellular damage caused by free radicals.
Case Study 2: Enzyme Interaction
A detailed kinetic study revealed that this compound inhibited acetylcholinesterase activity with an IC50 value of 12 µM. This finding suggests its potential application in the treatment of Alzheimer's disease by enhancing cholinergic transmission.
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (2S)-2-[(1S)-1,2-dihydroxyethyl]morpholine-4-carboxylate with high enantiomeric purity?
- Methodological Answer : The synthesis typically begins with the chiral morpholine core, where the (1S)-1,2-dihydroxyethyl group is introduced via nucleophilic addition or asymmetric catalysis. Key steps include:
- Protection of hydroxyl groups : Use tert-butyl chloroformate to protect the morpholine nitrogen under anhydrous conditions (dichloromethane, 0–5°C) .
- Stereoselective dihydroxyethylation : Employ Sharpless asymmetric dihydroxylation or enzymatic catalysis to ensure (1S) configuration .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% enantiomeric excess .
Q. Which analytical techniques are most effective for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm stereochemistry (e.g., coupling constants for vicinal diols) and tert-butyl group integration .
- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (CHNO) and detects isotopic patterns .
- X-ray Crystallography : Resolves absolute configuration, critical for chiral centers .
Q. How can researchers mitigate oxidation of the dihydroxyethyl group during synthesis?
- Methodological Answer :
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent unwanted oxidation .
- Mild oxidizing agents : Use TEMPO/NaClO for controlled oxidation if needed, avoiding harsh reagents like KMnO .
- Protection strategies : Temporarily protect hydroxyls as silyl ethers (e.g., TBSCl) during reactive steps .
Advanced Research Questions
Q. What are the implications of stereochemical variations (e.g., 1S vs. 1R dihydroxyethyl) on biological activity?
- Methodological Answer :
- Comparative assays : Synthesize both enantiomers and test in enzyme inhibition studies (e.g., HCV RNA polymerase, as in ).
- Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding affinity differences due to stereochemistry .
- Case study : The (1S) configuration in hydroxamic acid derivatives showed 10-fold higher antibacterial activity than (1R) analogs in gram-negative bacteria models .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Methodological Answer :
- Flow chemistry : Transition from batch to continuous flow reactors for tert-butyl esterification, improving heat transfer and reducing side reactions .
- Solvent selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to enhance sustainability .
- Catalyst screening : Test immobilized lipases for enantioselective steps, reducing metal catalyst waste .
Q. What strategies are effective for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In vitro kinase assays : Use ADP-Glo™ Kinase Assay to measure inhibition of target kinases (e.g., PI3K, MAPK) .
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines .
- SAR analysis : Modify the morpholine ring (e.g., introduce methoxymethyl groups) to enhance solubility and target affinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of similar morpholine derivatives?
- Methodological Answer :
- Meta-analysis : Compare datasets from PubChem, ChEMBL, and proprietary libraries to identify outliers .
- Control experiments : Replicate studies under standardized conditions (e.g., fixed cell lines, identical assay kits) .
- Structural validation : Confirm compound identity via HR-MS and NMR for batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
